molecular formula C12H11Cl2N3O B8643499 2,4-Dichloro-7-morpholin-4-ylquinazoline

2,4-Dichloro-7-morpholin-4-ylquinazoline

Cat. No. B8643499
M. Wt: 284.14 g/mol
InChI Key: CWFBUTZQZIRDCZ-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

1.59 g (5.0 mmol) of 2,4-dichloro-7-morpholin-4-ylquinazoline were suspended in 50 ml of tetrahydrofuran, a solution of 1.24 ml (12.50 mmol) of piperidine in 20 ml of tetrahydrofuran was added at room temperature, and the mixture was stirred for 3 h. Conventional work-up gave 1.33 g of 2-chloro-7-morpholin-4-yl-4-piperidin-1-ylquinazoline (No. 2).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:7][CH:8]=2)[N:3]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>O1CCCC1>[Cl:1][C:2]1[N:11]=[C:10]([N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[C:9]2[C:4](=[CH:5][C:6]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)Cl)N1CCOCC1
Step Two
Name
Quantity
1.24 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)N1CCCCC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.